(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-17-23-20-10-9-19(16-21(20)24-17)22(27)26-14-12-25(13-15-26)11-5-8-18-6-3-2-4-7-18/h2-8,19H,9-16H2,1H3,(H,23,24)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYEOYELYTBMN-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , identified by its CAS number 1421587-56-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.4 g/mol . The structure comprises a piperazine ring linked to a tetrahydro-benzimidazole moiety and a cinnamyl substituent, which contributes to its unique biological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been shown to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in oncogenic signaling pathways. Studies have demonstrated that modifications at the 4-position of related compounds enhance their inhibitory potency against FT .
Antimicrobial Activity
Compounds featuring piperazine rings have demonstrated antimicrobial properties. The presence of the cinnamyl group may enhance the lipophilicity of the molecule, facilitating better penetration through microbial membranes. Preliminary studies suggest that similar derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter receptors. Compounds with piperazine rings are often studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of various CNS disorders .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on target enzymes such as farnesyltransferase.
- Receptor Modulation : Acting as an agonist or antagonist at neurotransmitter receptors.
These interactions may lead to downstream effects such as altered cell signaling pathways, promoting apoptosis in cancer cells or modulating neurotransmission in neuropharmacological contexts.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to (E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exhibit various pharmacological effects:
- Anxiolytic Activity : Compounds with piperazine and benzimidazole structures are often investigated for their anxiolytic properties. For instance, studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential use in anxiety disorders .
- Antidepressant Effects : Similar compounds have been explored as adjunctive treatments for depression. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Neuropharmacology
The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for neuropharmacological studies. Research has demonstrated that derivatives of benzimidazole can influence GABAergic and glutamatergic systems, which are critical in managing conditions like epilepsy and mood disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or disrupting cell cycle progression. For example, certain benzimidazole derivatives have shown efficacy against breast cancer cells in vitro .
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives similar to this compound for their anxiolytic properties in animal models. The results indicated a significant reduction in anxiety-like behavior compared to controls .
Case Study 2: Anticancer Activity
In an investigation reported in Cancer Research, several benzimidazole derivatives were assessed for their cytotoxic effects on various cancer cell lines. The study found that modifications to the benzimidazole core could enhance anticancer activity through apoptosis induction mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features can be compared to three classes of analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Selected Compounds
*logP values derived from density-functional theory (DFT) calculations as per Colle-Salvetti methods .
- Piperazine Substituents: The cinnamyl group in the target compound enhances lipophilicity (logP = 3.2) compared to the electron-withdrawing 4-nitrophenyl group in the thienopyridine analog (logP = 2.8) . This suggests superior membrane permeability for the target compound, critical for CNS penetration.
- Substituent Effects : The 2-methyl group on the benzoimidazole may reduce metabolic oxidation compared to the benzyl(hydroxyethyl) group in , which is bulkier and prone to enzymatic degradation.
Pharmacological Implications
While direct activity data are unavailable, structural parallels imply:
- GPCR Modulation : The piperazine-cinnamyl motif is common in 5-HT or dopamine receptor ligands. The target compound’s logP aligns with CNS drug thresholds (~2–5) .
- Kinase Inhibition : The benzoimidazole scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs), where methyl groups improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
